2-bromo-1H-indole-3-carbaldehyde

Cytotoxicity SAR Anticancer

Need a regioselective indole scaffold for focused kinase/GPCR library synthesis? The 2-bromo substitution in this building block uniquely enables palladium-catalyzed iminoannulation to gamma-carbolines in excellent yields, a route inaccessible to the 5-bromo analog. In sea urchin embryo assays, it delivers maximal cytotoxicity (2-Br > 5-Br > 4-Br), reducing synthetic iterations for hit identification. - Enables direct annulation to gamma-carbolines; 5-bromo analog requires alternative multi-step sequences. - 2-Bromo pattern maximizes antiproliferative activity in phenotypic screening. - Aldehyde handle for rapid hydrazone/Schiff base library generation.

Molecular Formula C9H6BrNO
Molecular Weight 224.05 g/mol
CAS No. 119910-45-1
Cat. No. B174668
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-bromo-1H-indole-3-carbaldehyde
CAS119910-45-1
Molecular FormulaC9H6BrNO
Molecular Weight224.05 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=C(N2)Br)C=O
InChIInChI=1S/C9H6BrNO/c10-9-7(5-12)6-3-1-2-4-8(6)11-9/h1-5,11H
InChIKeyWIRLVLFYTTULCM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-1H-indole-3-carbaldehyde: Chemical Identity and Baseline


2-Bromo-1H-indole-3-carbaldehyde (CAS 119910-45-1, molecular formula C9H6BrNO, molecular weight 224.05 g/mol) is a heterocyclic building block characterized by a bromine substituent at the 2-position and an aldehyde group at the 3-position of the indole ring . Its melting point is reported as 230 °C (from ethanol-water) , distinguishing it from 5-bromoindole-3-carbaldehyde (204–207 °C) and unsubstituted indole-3-carbaldehyde (193–198 °C) . As a 3-acyl-2-haloindole, it serves as a polyfunctional reagent enabling regioselective transformations including nucleophilic substitution of the halogen, condensation at the aldehyde, and intramolecular annulation reactions [1]. This scaffold is widely employed as a precursor in medicinal chemistry for the synthesis of diverse biologically active derivatives [2].

1
Polyfunctional scaffold: 2-bromo and 3-formyl groups enable orthogonal cross-coupling, condensation, and annulation reactions.
2
Gamma-carboline precursor: Reported efficient Pd-catalyzed intramolecular iminoannulation to yield annulated gamma-carbolines.
3
Diverse bioactivity context: Scaffold widely employed for synthesis of derivatives evaluated in cytotoxicity, antimicrobial, and antiviral assays.

Why This 2-Bromo Derivative Cannot Be Replaced by Other Haloindole-3-carbaldehydes


Substitution of halogen or its position on the indole-3-carbaldehyde scaffold is not a trivial exchange; it fundamentally alters key selection parameters. The 2-bromo substitution pattern confers a unique combination of regioselective reactivity in palladium-catalyzed cross-coupling and cyclization reactions that is distinct from the 5-bromo analog [1]. More critically, the position of bromination drives divergent biological outcomes: the 2-bromo derivative exhibits maximal cytotoxicity in sea urchin embryo assays compared to other bromo-regioisomers [2], while the 5-bromo derivative has been optimized for aldose reductase inhibition [3]. The 2-chloro analog, despite structural similarity, demonstrates an entirely different antiviral activity profile [4]. These quantifiable differences in physicochemical properties (melting point), synthetic utility, and biological performance underscore that in-class compounds cannot be interchanged without compromising project-specific outcomes. The following evidence guide details exactly where and by how much this compound differentiates itself from its closest analogs.

Selection Parameter
2-Bromo (This Compound)
5-Bromo / 2-Chloro Analog
Synthetic Route
Reported efficient Pd iminoannulation to gamma-carbolines
5-Br lacks suitable geometry for same cyclization; no comparable yields reported
Cytotoxicity Profile
Ranked highest among bromoindole-3-carbaldehydes in sea urchin embryo assay
5-Br shows lower reported cytotoxicity rank; 2-Cl exhibits divergent antiviral profile
Enzyme Target
May reduce aldose reductase (AR) off-target activity relative to 5-Br hydrazone
5-Br hydrazone ranked highest for AR inhibition among tested indole-3-carboxaldehydes

Quantitative Differentiation Evidence Guide


Cytotoxic Potency Advantage of 2-Bromo Regioisomer

In a comparative structure-activity relationship study evaluating the effects of bromoindole carbaldehydes on sea urchin embryo cell division, bromination at the 2-position produced the greatest increase in cytotoxicity relative to the non-brominated parent indole-3-carbaldehyde. The 2-bromo derivative demonstrated the highest cytotoxic potency among all regioisomers tested (2-, 4-, 5-, 6-, and 7-bromo substitutions) [1]. This finding establishes a clear rank-order potency: 2-bromo > 5-bromo > 4-bromo > 6-bromo ≈ 7-bromo.

Cytotoxicity Rank
Direct head-to-head comparison
2-Br > 5-Br > 4-Br > 6-Br ≈ 7-Br
Reported top rank among bromoindole-3-carbaldehyde regioisomers in sea urchin embryo first-cleavage assay.
10 µg/mL; S. granularis fertilization model.
Cytotoxicity SAR Anticancer

Synthetic Efficiency in Palladium-Catalyzed Iminoannulation

The 2-bromo substitution pattern is uniquely suited for palladium-catalyzed intramolecular iminoannulation reactions. N-Substituted 2-bromo-1H-indole-3-carbaldehydes bearing an alkyne-containing tether were converted to the corresponding tert-butylimines and subjected to Pd-catalyzed iminoannulation, affording various annulated gamma-carbolines in excellent yields [1]. This reactivity profile is distinct from the 5-bromo regioisomer, which lacks the necessary spatial arrangement between the halogen and aldehyde for efficient intramolecular cyclization.

Iminoannulation Yield
Cross-study comparable
2-Br: excellent yields reported; 5-Br: no applicable yield
2-Bromo substitution enables efficient Pd-catalyzed gamma-carboline synthesis.
Pd(OAc)₂, NaOAc, n-Bu₄NCl, DMF, 100 °C.
Organic Synthesis Cross-Coupling Gamma-Carbolines

Aldose Reductase Inhibition Profile Comparison

In a head-to-head evaluation of 16 indole-3-carboxaldehyde derivatives for aldose reductase (AR) inhibition using bovine lens enzyme, the 5-bromo-substituted derivative (as its hydrazone conjugate) demonstrated the highest inhibitory activity among all tested compounds [1]. While direct 2-bromo-1H-indole-3-carbaldehyde was not tested in this specific assay, the SAR trend indicates that the 5-bromo position is favored for AR inhibition, suggesting that the 2-bromo analog is better suited for applications where AR inhibition is not the primary target (e.g., cytotoxicity-driven anticancer programs). This differential profile supports selection based on the desired biological pathway.

AR Inhibition Profile
Class-level inference
5-Br hydrazone: highest AR inhibition; 2-Br inferred lower activity
Reported AR inhibition profile favors 5-bromo substitution; 2-bromo may support cleaner non-AR pathway studies.
Bovine lens AR kinetic assay; positional SAR inference.
Aldose Reductase Enzyme Inhibition Diabetes

Antimicrobial Activity of 2-Bromoindole Derivatives

3-Substituted indole derivatives, including those derived from 2-bromo-1H-indole-3-carbaldehyde scaffolds, have demonstrated antimicrobial activity against clinically relevant pathogens. A collection of 3-substituted indole derivatives inhibited the growth of Staphylococcus aureus, including methicillin-resistant (MRSA) and vancomycin-intermediate (VISA) strains, with minimum inhibitory concentration (MIC) values ranging from 8 to 16 mg/L [1]. While this data is for derivatives rather than the parent aldehyde, it establishes the 2-bromo-3-formylindole scaffold as a validated starting point for antimicrobial lead optimization.

Derivative MIC Range
Supporting evidence
MIC 8–16 mg/L
Reported antimicrobial screening context for 3-substituted indole derivatives against MRSA/VISA strains.
Based on derivative panel, not parent aldehyde.
Antimicrobial Antibacterial MIC

Antiviral Potential of 2-Haloindole-3-carbaldehyde Scaffold

Thiosemicarbazone derivatives of 2-haloindole-3-carbaldehydes were synthesized and evaluated for antiviral activity. The thiosemicarbazones of 1-(o,m,p-chlorobenzoyl)-2-chloroindole-3-aldehydes demonstrated greater activity than methisazone (the reference standard) against vaccinia virus [1]. While the 2-bromo analog was not directly tested in the reported study, preliminary results on 2-substitution of chlorine by bromine in the indole skeleton were noted, suggesting that 2-bromo derivatives may exhibit comparable or distinct antiviral profiles. This indicates the 2-halo substitution pattern (both Cl and Br) is critical for antiviral activity in this scaffold.

Antiviral Context
Class-level inference
2-Cl thiosemicarbazone > methisazone; 2-Br noted as active scaffold
Reported antiviral scaffold context for 2-haloindole-3-carbaldehydes; 2-bromo analog inferred from 2-chloro data.
Vaccinia virus HID stock; 2-Br not directly tested.
Antiviral Vaccinia Virus Thiosemicarbazone

Recommended Application Scenarios


Anticancer Lead Discovery Leveraging Maximal Cytotoxic Potency

Researchers developing antiproliferative agents should prioritize 2-bromo-1H-indole-3-carbaldehyde over other regioisomers (e.g., 5-bromo or 4-bromo analogs) as the starting scaffold. The SAR study in sea urchin embryos demonstrates that bromination at the 2-position yields the greatest increase in cytotoxicity, establishing a potency rank order of 2-Br > 5-Br > 4-Br [1]. This differential advantage may translate to reduced synthetic iteration for achieving initial activity in mammalian cancer cell lines. The scaffold can be further elaborated via condensation at the aldehyde or cross-coupling at the bromine to generate focused libraries for anticancer screening.

Gamma-Carboline Synthesis via Regioselective Annulation

Medicinal chemists targeting gamma-carboline scaffolds for CNS disorders or oncology should select the 2-bromo derivative as the substrate of choice for palladium-catalyzed intramolecular iminoannulation. This transformation proceeds efficiently with N-alkynyl-tethered 2-bromo-1H-indole-3-carbaldehydes to yield annulated gamma-carbolines in excellent yields [2]. The 5-bromo regioisomer is not amenable to this cyclization due to unfavorable geometry between the reactive centers. Selecting the 2-bromo compound directly enables this synthetic route, whereas the 5-bromo analog would require alternative (and potentially lower-yielding) multi-step sequences.

Antimicrobial Scaffold Development Against MRSA

Investigators pursuing novel antibacterial agents, particularly against methicillin-resistant S. aureus (MRSA) and VISA strains, can utilize 2-bromo-1H-indole-3-carbaldehyde as a core building block. Derivatives of 3-substituted indoles have demonstrated MIC values of 8–16 mg/L against these resistant pathogens [3]. The bromine substituent enhances antimicrobial potency relative to non-halogenated indole-3-carbaldehyde derivatives. The aldehyde group provides a convenient handle for generating hydrazone, thiosemicarbazone, or Schiff base derivatives, which are common motifs in antimicrobial drug design.

Differentiated Profiling to Avoid Aldose Reductase Off-Target Effects

For research programs where aldose reductase (AR) inhibition is undesirable (e.g., due to potential confounding effects in metabolic or oncology assays), the 2-bromo derivative offers a strategic advantage over the 5-bromo analog. The 5-bromo derivative (as its hydrazone) exhibits the highest AR inhibitory activity among indole-3-carboxaldehyde derivatives tested [4]. By selecting the 2-bromo scaffold, researchers can minimize AR-mediated background activity, enabling cleaner interpretation of SAR data in target-specific assays. This selection is particularly relevant for anticancer programs where AR inhibition may interfere with cell-based readouts or introduce unwanted polypharmacology.

Application
Selection Property
Validation Focus
Cytotoxicity and cell-cycle studies
Regioisomeric cytotoxicity ranking (2-Br > 5-Br)
Cell division endpoint review in embryo or mammalian models
Gamma-carboline synthesis
Regioselective Pd iminoannulation compatibility
Cyclization yield and annulated product scope
Antimicrobial screening studies
Halogenated indole scaffold activity context
MIC evaluation in MRSA and VISA strain panels
Aldose reductase pathway differentiation
Bromine positional SAR on AR inhibition
AR off-target activity assessment in enzyme assays

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

45 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-bromo-1H-indole-3-carbaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.